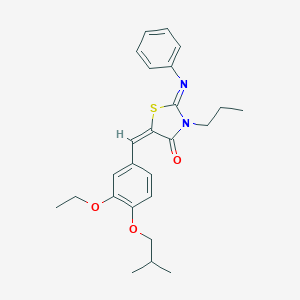
5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as EITPB, is a synthetic compound that belongs to the thiazolidinone family. EITPB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is complex and involves multiple pathways. This compound has been shown to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB). This compound inhibits the activity of these enzymes and proteins, leading to a reduction in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of COX-2, iNOS, and NF-κB, leading to a reduction in inflammation and oxidative stress. In vivo studies have shown that this compound has significant anti-inflammatory and antioxidant properties, which make it a potential drug candidate for the treatment of various diseases, including cancer and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. Further research is needed to elucidate the pharmacokinetics and pharmacodynamics of this compound.
Orientations Futures
There are several future directions for the research of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. First, further studies are needed to elucidate the mechanism of action of this compound and its physiological effects. Second, this compound could be investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. Third, this compound could be used as a tool to study the mechanism of action of various enzymes and proteins. Finally, the synthesis of this compound could be optimized to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with isobutyl bromide, followed by the addition of propylamine and thiosemicarbazide. The final product is obtained after the reaction of the intermediate compound with phenylhydrazine. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification methods.
Applications De Recherche Scientifique
5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In pharmacology, this compound has been shown to possess significant antioxidant and anti-inflammatory properties. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins.
Propriétés
Formule moléculaire |
C25H30N2O3S |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
(5E)-5-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H30N2O3S/c1-5-14-27-24(28)23(31-25(27)26-20-10-8-7-9-11-20)16-19-12-13-21(30-17-18(3)4)22(15-19)29-6-2/h7-13,15-16,18H,5-6,14,17H2,1-4H3/b23-16+,26-25? |
Clé InChI |
YQYIDYWBMUZUQE-MPVWDOOLSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(C)C)OCC)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(C)C)OCC)SC1=NC3=CC=CC=C3 |
SMILES canonique |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(C)C)OCC)SC1=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Bromo-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301099.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301100.png)
![(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301102.png)
![ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301106.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301108.png)
![ethyl 4-[(5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301109.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301111.png)

![(5-bromo-4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301113.png)

![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301115.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)